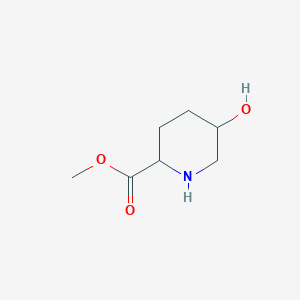![molecular formula C10H8ClN3 B11791471 4-Chloro-[3,4'-bipyridin]-2-amine](/img/structure/B11791471.png)
4-Chloro-[3,4'-bipyridin]-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-[3,4’-bipyridin]-2-amine is a heterocyclic compound that belongs to the bipyridine family. This compound is characterized by the presence of a chlorine atom at the 4th position and an amine group at the 2nd position of the bipyridine structure. Bipyridines are known for their versatile applications in various fields, including chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-[3,4’-bipyridin]-2-amine typically involves the Ullmann coupling reaction. This reaction is carried out by reacting 4-chloro-3-nitropyridine with a suitable amine in the presence of a copper catalyst. The reaction conditions often include elevated temperatures and the use of amide solvents to facilitate the coupling process .
Industrial Production Methods
Industrial production of 4-Chloro-[3,4’-bipyridin]-2-amine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-Chloro-[3,4’-bipyridin]-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to amines.
Substitution: Formation of various substituted bipyridines depending on the nucleophile used.
科学的研究の応用
4-Chloro-[3,4’-bipyridin]-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and electronic devices.
作用機序
The mechanism of action of 4-Chloro-[3,4’-bipyridin]-2-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes and other proteins. These interactions can influence various biochemical pathways, leading to the desired therapeutic or catalytic effects .
類似化合物との比較
Similar Compounds
4,4’-Bipyridine: Lacks the chlorine and amine groups, making it less reactive.
3,3’-Bipyridine: Different substitution pattern, leading to distinct chemical properties.
4-Chloro-3-nitropyridine: Precursor in the synthesis of 4-Chloro-[3,4’-bipyridin]-2-amine.
Uniqueness
4-Chloro-[3,4’-bipyridin]-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and amine groups allows for versatile modifications and applications in various fields.
特性
分子式 |
C10H8ClN3 |
|---|---|
分子量 |
205.64 g/mol |
IUPAC名 |
4-chloro-3-pyridin-4-ylpyridin-2-amine |
InChI |
InChI=1S/C10H8ClN3/c11-8-3-6-14-10(12)9(8)7-1-4-13-5-2-7/h1-6H,(H2,12,14) |
InChIキー |
RZSAMHLRUKYLDY-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=C(C=CN=C2N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




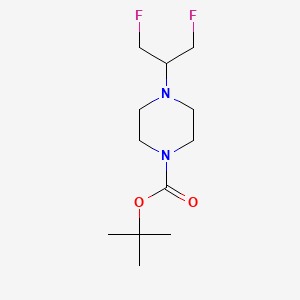
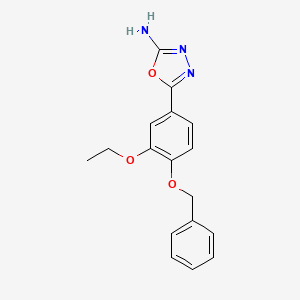
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N,3-dimethylbutanamide](/img/structure/B11791445.png)
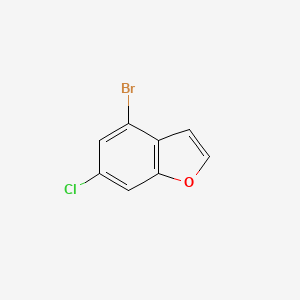

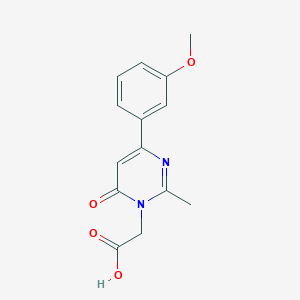
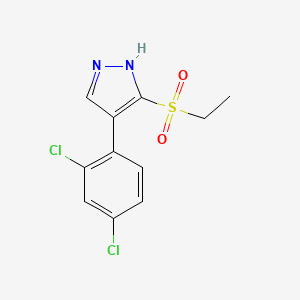

![6-(4-Chloro-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11791458.png)
![3,5,6,7-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyridine](/img/structure/B11791464.png)
